molecular formula C8H14ClF2N B2468584 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413874-49-2

7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B2468584
CAS RN: 2413874-49-2
M. Wt: 197.65
InChI Key: GONKSASQTXBOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413874-49-2 . It has a molecular weight of 197.66 . The compound is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, useful in treating diseases .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H13F2N.ClH/c1-6-3-4-11-5-7 (6,2)8 (6,9)10;/h11H,3-5H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored at room temperature and kept dry and cool .

Scientific Research Applications

Structural Characterization and Synthesis Applications

  • Structural Characterization : The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt was carried out, providing insights into the compound's molecular configuration (Britvin & Rumyantsev, 2017).
  • Synthesis of Analogues : The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, was achieved, highlighting the compound's utility in synthesizing analogues for research purposes (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Chemical Reactions and Properties

  • Study of Chemical Reactions : A study on the behavior of several aldehydes and ketones under reductive amination conditions with deprotected halogenated secondary cyclopropylamines was conducted. This transformation typically triggers cyclopropane ring cleavage, leading to nitrogen-containing ring-expanded products (Chen et al., 2017).
  • Analysis of Bis(trifluoromethyl) Derivatives : The synthesis of 6-substituted 7-halo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes was studied. This research provides insights into the compound's reactions with various substances, expanding our understanding of its chemical properties (Nagaev, Sokolsky, Khokhlov, & Yeleyev, 1998).

Potential in Synthesis of Bioactive Compounds

  • Synthesis of Piperidine Derivatives : Research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which is significant for the development of bioactive compounds (Moskalenko & Boev, 2014).
  • Development of Bicyclic Tetrahydrofuran-Fused β-Lactams : A study was conducted on the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, contributing to the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c1-6-3-4-11-5-7(6,2)8(6,9)10;/h11H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMMKKLVSODCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1(C2(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.